molecular formula C26H50O2 B14025352 2-Isopropyl-5-methylcyclohexyl palmitate

2-Isopropyl-5-methylcyclohexyl palmitate

Cat. No.: B14025352
M. Wt: 394.7 g/mol
InChI Key: VGLJQMIPINKCBI-UHFFFAOYSA-N
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Description

2-Isopropyl-5-methylcyclohexyl palmitate is a chemical compound known for its applications in various fields, including pharmaceuticals and cosmetics. It is an ester formed from the reaction of 2-isopropyl-5-methylcyclohexanol and palmitic acid. This compound is often used as a penetration enhancer in transdermal drug delivery systems due to its ability to disrupt the lipid structure of the stratum corneum, thereby increasing the permeability of the skin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-5-methylcyclohexyl palmitate typically involves the esterification of 2-isopropyl-5-methylcyclohexanol with palmitic acid. This reaction is catalyzed by an acid catalyst such as p-toluene sulfonic acid (p-TSA) in a batch reactor. The optimal conditions for this reaction include a catalyst amount of 5% (wt/wt), a molar ratio of alcohol to acid of 7:1, and a reaction temperature of 82°C .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and optimized conditions to ensure high yield and purity. The reaction is monitored and controlled to maintain the desired temperature and catalyst concentration, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-methylcyclohexyl palmitate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of 2-isopropyl-5-methylcyclohexanol and palmitic acid. Additionally, it may undergo oxidation and reduction reactions depending on the reagents and conditions used .

Common Reagents and Conditions

    Esterification: Palmitic acid, 2-isopropyl-5-methylcyclohexanol, p-toluene sulfonic acid (p-TSA), temperature of 82°C.

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Esterification: this compound.

    Hydrolysis: 2-Isopropyl-5-methylcyclohexanol and palmitic acid.

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced derivatives of this compound.

Scientific Research Applications

2-Isopropyl-5-methylcyclohexyl palmitate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which 2-isopropyl-5-methylcyclohexyl palmitate exerts its effects is through the disruption of the lipid structure of the stratum corneum. This disruption increases the permeability of the skin, allowing for enhanced absorption of drugs and other compounds. The compound interacts with the lipid bilayers, causing fluidization and increasing the partitioning of drugs into the stratum corneum .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-5-methylcyclohexyl palmitate is unique due to its specific ester structure, which provides optimal balance between hydrophilicity and lipophilicity. This balance enhances its ability to disrupt the lipid structure of the stratum corneum without causing significant irritation or toxicity, making it a valuable compound in transdermal drug delivery systems .

Properties

Molecular Formula

C26H50O2

Molecular Weight

394.7 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) hexadecanoate

InChI

InChI=1S/C26H50O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(27)28-25-21-23(4)19-20-24(25)22(2)3/h22-25H,5-21H2,1-4H3

InChI Key

VGLJQMIPINKCBI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CC(CCC1C(C)C)C

Origin of Product

United States

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